molecular formula C17H16BrCl2NO3 B8420253 N-(4-bromobenzyl)-2,6-dichloro-4-(2-methoxyethoxy)benzamide

N-(4-bromobenzyl)-2,6-dichloro-4-(2-methoxyethoxy)benzamide

Cat. No. B8420253
M. Wt: 433.1 g/mol
InChI Key: UBRJKNBHOXDPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzyl)-2,6-dichloro-4-(2-methoxyethoxy)benzamide is a useful research compound. Its molecular formula is C17H16BrCl2NO3 and its molecular weight is 433.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromobenzyl)-2,6-dichloro-4-(2-methoxyethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromobenzyl)-2,6-dichloro-4-(2-methoxyethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-bromobenzyl)-2,6-dichloro-4-(2-methoxyethoxy)benzamide

Molecular Formula

C17H16BrCl2NO3

Molecular Weight

433.1 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-2,6-dichloro-4-(2-methoxyethoxy)benzamide

InChI

InChI=1S/C17H16BrCl2NO3/c1-23-6-7-24-13-8-14(19)16(15(20)9-13)17(22)21-10-11-2-4-12(18)5-3-11/h2-5,8-9H,6-7,10H2,1H3,(H,21,22)

InChI Key

UBRJKNBHOXDPEU-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dichloro-4-(2-methoxyethoxy)benzoic acid (0.1 g, 0.23 mmol), (4-bromophenyl)methanamine hydrochloride (0.1 g, 0.27 mmol), 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium (HATU) (0.17 g, 0.27 mmol), and triethylamine (0.15 mL, 0.7 mmol) were combined in DMF (3 mL) and then stirred at room temperature until reaction was completed. The reaction mixture was diluted with ethyl acetate and washed with water and twice with a saturated sodium bicarbonate solution. The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuum. The solid resulting was used for next step without further purification.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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